6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide
Description
6,8-Dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is a halogenated coumarin derivative with a complex substitution pattern. The chromene core features bromine atoms at positions 6 and 8, a 2-oxo group, and a carboxamide linkage to a 4-(4-chlorophenoxy)phenyl substituent.
Properties
IUPAC Name |
6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Br2ClNO4/c23-13-9-12-10-18(22(28)30-20(12)19(24)11-13)21(27)26-15-3-7-17(8-4-15)29-16-5-1-14(25)2-6-16/h1-11H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLWCXUVUMVHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Br2ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2-oxo-2H-chromene-3-carboxamide, is brominated at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Phenoxy Substitution: The brominated intermediate is then reacted with 4-(4-chlorophenoxy)aniline under basic conditions, such as using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), to introduce the phenoxy group.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atoms at positions 6 and 8 undergo substitution under specific conditions:
Mechanism : The electron-withdrawing carbonyl and bromine groups activate the chromene ring for nucleophilic attack, with substitution favored at positions 6 and 8 due to steric and electronic effects .
Electrophilic Substitution
The 4-chlorophenoxy phenyl group participates in electrophilic reactions, though reactivity is moderated by electron-withdrawing effects:
Limitations : The chromene ring’s electron deficiency reduces its susceptibility to electrophilic attack compared to simple aromatics .
Hydrolysis and Functional Group Interconversion
The carboxamide and 2-oxo groups are reactive under hydrolytic conditions:
Mechanism : Acidic hydrolysis cleaves the amide bond, while alkaline conditions promote lactonization via intramolecular esterification .
Cross-Coupling Reactions
Palladium- or copper-catalyzed couplings exploit the bromine substituents:
Applications : These reactions enable diversification for structure-activity relationship (SAR) studies in medicinal chemistry .
Photochemical and Thermal Stability
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the chromene ring, forming dibromo phenolic derivatives .
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Thermal Decomposition : Degrades above 250°C, releasing HBr and CO₂, as confirmed by TGA-DSC analysis .
Biological Activity and Derivatization
While beyond the scope of chemical reactions, derivatives of this compound exhibit:
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds similar to "6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide":
6,8-Dibromo Compounds and Their Applications
-
Anticancer Agents: Several search results highlight the potential of dibromo-containing compounds as anticancer agents .
- CDK Inhibitors: Research indicates that 6,8-dibromo derivatives can be used in the synthesis of CDK2 (cyclin-dependent kinase 2) inhibitors, which are crucial targets in cancer therapy . Substitution patterns of halogens, including bromine, on phenyl rings can significantly influence cytotoxic activity . The presence of a bromo group at the para position of a phenyl ring enhances anti-tumor activity .
- Quinazolinone Derivatives: Novel 6,8-dibromo-4(3H)-quinazolinone derivatives have demonstrated anti-inflammatory and analgesic properties . These compounds are synthesized and incorporated into heterocyclic moieties to enhance their bioavailability as potential therapeutic agents .
-
Specific Compounds and their characteristics :
- This compound: This compound has the molecular formula C22H12Br2ClNO4 and a molecular weight of 549.5960 . It is also identified by the CAS number 310451-09-3 and MDL number MFCD02088334 .
- 4-(6,8-dibromo-4-oxo-2-phenylquinazolin-3-yl)-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide: This compound has a molecular weight of 652.3 g/mol .
- 6,8-dibromo-3-(2-(4-bromo-phenyl)-2-oxo-ethyl)-3h-quinazolin-4-one: This compound has a molecular weight of 500.974 and the molecular formula C16H9Br3N2O2 .
Relevant Information from the provided sources
Mechanism of Action
The mechanism of action of 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms, along with the phenoxy group, contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Chromene Core
The chromene ring’s substitution pattern significantly influences electronic and steric properties:
- 6,8-Dichloro ( compound): Chlorine’s smaller size reduces molecular weight (413.2 vs. ~584.6 for the target) and may improve solubility in polar solvents .
- Oxo Position :
Variations in the Carboxamide Substituent
The aryl group attached to the carboxamide nitrogen dictates intermolecular interactions:
- 4-Bromo-2-fluorophenyl (, compound 4): Bromine and fluorine create a polarized aryl group, enhancing dipole interactions. The yield (54.68%) suggests moderate synthetic efficiency under similar conditions .
- Heterocyclic Thioxothiazol-Pyrazol (, compound 42): This bulky substituent introduces sulfur and nitrogen heteroatoms, likely altering redox properties and binding affinity .
Structural and Functional Data Table
Biological Activity
The compound 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS Number: 310451-09-3) is a complex organic molecule with significant potential in medicinal chemistry. This article aims to explore its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: C22H12Br2ClNO4
Molecular Weight: 549.5960 g/mol
SMILES Representation: Clc1ccc(cc1)Oc1ccc(cc1)NC(=O)c1cc2cc(Br)cc(c2oc1=O)Br .
The structure features a chromene backbone with multiple halogen substituents, which often enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that derivatives of chromene compounds exhibit anticancer activity . Specifically, the presence of bromine and chlorine atoms in the structure can increase the compound's reactivity towards cancer cells. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Activity
Research has demonstrated that chromene derivatives possess antimicrobial properties . The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes has been noted, particularly against Gram-positive bacteria . Specific tests have shown effective inhibition of bacterial strains like Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. Studies suggest that it can inhibit key inflammatory mediators such as COX-2 and TNF-alpha, which are crucial in the inflammatory response . This activity could make it a candidate for treating inflammatory diseases.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the Chromene Core: The initial step involves synthesizing the chromene backbone through cyclization reactions involving phenolic compounds and appropriate aldehydes.
- Bromination: Bromination is performed to introduce bromine substituents at the 6 and 8 positions of the chromene ring.
- Amide Formation: The final step includes reacting the brominated chromene with an amine derivative to form the carboxamide linkage .
Table: Key Synthesis Reactions
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Phenolic compounds + Aldehydes | Acidic medium |
| 2 | Bromination | Bromine or brominating agents | Room temperature |
| 3 | Amide Formation | Brominated chromene + Amine | Reflux |
Study 1: Anticancer Activity Assessment
In a study conducted by Ali et al. (2017), various derivatives of dibromo-chromenes were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures to our target compound showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values in the low micromolar range .
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of chromene derivatives highlighted that compounds featuring halogen substitutions exhibited enhanced activity against pathogenic bacteria. The study revealed that our compound effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
